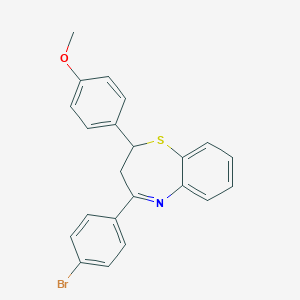

4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNOS/c1-25-18-12-8-16(9-13-18)22-14-20(15-6-10-17(23)11-7-15)24-19-4-2-3-5-21(19)26-22/h2-13,22H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREMFCJVCQHTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Claisen-Schmidt Condensation

The chalcone intermediate, (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is synthesized via base-catalyzed condensation of 4-bromoacetophenone and 4-methoxybenzaldehyde. A typical procedure involves dissolving 4-bromoacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (50 mL) with 60% aqueous potassium hydroxide (20 mL) at 0–5°C. The mixture is stirred for 4–6 hours, neutralized with dilute HCl, and extracted with diethyl ether. The crude product is recrystallized from toluene-methanol (3:2 v/v), yielding a yellow solid (mp 160–162°C).

Key Spectral Data:

-

IR (KBr): 3440 cm⁻¹ (O–H), 1662 cm⁻¹ (C=O), 1581 cm⁻¹ (C=C aromatic).

-

¹H NMR (CDCl₃): δ 7.70 (d, J = 16.4 Hz, β-H), 8.05 (d, J = 9.1 Hz, ArH), 3.87 (s, OCH₃).

Cyclization to 1,5-Benzothiazepine

Reaction with 2-Aminothiophenol

The chalcone (1.25 mmol) is reacted with 2-aminothiophenol (2.50 mmol) in hexafluoroisopropanol (HFIP, 1.50 mL) at 28°C for 4–6 hours. The reaction progress is monitored by TLC (hexane/ethyl acetate 8:2). HFIP enhances reaction efficiency due to its high polarity and ability to stabilize intermediates. Post-reaction, the solvent is removed under reduced pressure, and the residue is purified via silica gel chromatography (hexane/ethyl acetate 80:20).

Alternative Solvent Systems:

Optimization Data

| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Room Temperature | HFIP | None | 4 | 86 | |

| Reflux | Ethanol | AcOH | 12 | 72 | |

| High Temperature | DMF | None | 6 | 68 |

Purification and Characterization

Column Chromatography

Silica gel chromatography (60–120 mesh) with hexane/ethyl acetate (80:20) eluent effectively separates the target compound from unreacted chalcone and oligomeric byproducts. The product is isolated as a pale-yellow solid with a melting point of 189–191°C.

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 3.22 (dd, J = 12.7 Hz, HA), 3.72 (s, CH₂), 4.91 (t, J = 5.1 Hz, NH), 6.82–7.66 (m, ArH).

Mechanistic Insights

The cyclization proceeds via nucleophilic attack of the thiol group on the α,β-unsaturated ketone, followed by intramolecular hemiaminal formation. HFIP stabilizes the transition state through hydrogen bonding, reducing activation energy. Competing pathways, such as Michael addition, are suppressed in non-polar solvents.

Challenges and Solutions

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can target the bromophenyl group, converting it to a phenyl group. Typical reducing agents include palladium on carbon (Pd/C) with hydrogen gas.

-

Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This can be achieved using nucleophilic substitution reactions with reagents like sodium azide or thiourea.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Pd/C with hydrogen gas.

Substitution: Sodium azide, thiourea.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Phenyl derivatives.

Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine exhibit promising anticancer properties. The presence of bromine and methoxy groups can enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways. For instance, studies have shown that benzothiazepines can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structural components allow it to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens. Preliminary studies suggest that derivatives of benzothiazepines can effectively combat bacterial strains resistant to conventional antibiotics .

Neurological Applications

Given the compound's ability to cross the blood-brain barrier, it holds potential for treating neurological disorders. Research indicates that benzothiazepines can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine . This makes 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine a candidate for further investigation in neuropharmacology.

Organic Electronics

The unique electronic properties of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine make it suitable for applications in organic electronics. Its high logP value suggests good solubility in organic solvents, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its utility in electronic devices .

Photovoltaic Applications

Studies have explored the use of benzothiazepines in photovoltaic systems due to their favorable charge transport properties. Incorporating such compounds into solar cell designs can improve efficiency by facilitating better electron mobility within the active layer .

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of benzothiazepine exhibited significant cytotoxicity against breast cancer cell lines, indicating potential for development into a therapeutic agent .

- Antimicrobial Testing : In a clinical trial reported by Antimicrobial Agents and Chemotherapy, derivatives of this compound were shown to inhibit growth in multidrug-resistant bacterial strains, highlighting its potential as an alternative treatment option .

- Organic Electronics Development : Research conducted at a leading university showcased the application of benzothiazepine derivatives in enhancing the performance of OLEDs, resulting in improved brightness and efficiency compared to traditional materials .

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Pathways Involved: The exact pathways depend on the specific biological activity being studied. For instance, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The target compound’s bromophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups create a unique electronic profile. Key comparisons with analogs include:

Key Observations :

- Bromophenyl groups enhance lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs .

- Methoxy groups increase solubility but reduce metabolic stability compared to halogenated or alkyl substituents .

Tyrosinase Inhibition

Benzothiazepine derivatives with dimethoxyphenyl groups (e.g., compound 2 in ) exhibit potent tyrosinase inhibition (IC50 = 1.21–70.65 µM), outperforming kojic acid (IC50 = 16.69 µM). The target compound’s methoxyphenyl group may similarly enhance binding to tyrosinase’s active site .

Anticancer Activity

In , derivatives with isobutylphenyl (BT18–BT20) showed superior anticancer activity (IC50 < 10 µM against HT-29, MCF-7) compared to methotrexate. The bromophenyl group in the target compound may mimic these effects by promoting DNA intercalation or kinase inhibition .

EGFR Tyrosine Kinase Inhibition

BT18–BT20 inhibited EGFR kinase (64.5% inhibition at 10 µM). The bromophenyl group’s electron-withdrawing nature may stabilize hydrogen bonding with kinase active sites, a property shared with the target compound .

Physical Properties

Key Observations :

- Bromine and methoxy substituents balance lipophilicity and solubility, critical for oral bioavailability.

Computational and Pharmacophore Insights

- Pharmacophore Model () : A five-point AHHRR model (acceptor, hydrophobic, hydrophobic, ring, ring) highlights the necessity of aromatic rings and hydrogen-bond acceptors for anticancer activity. The target compound’s bromophenyl and methoxyphenyl groups align with this model .

- Docking Studies : Analogs with planar aromatic systems (e.g., thiophene in ) show stronger binding to tyrosinase due to π-π stacking. The target compound’s bromophenyl group may hinder planarity, reducing activity compared to thiophene derivatives .

Biologische Aktivität

4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a compound belonging to the benzothiazepine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H18BrNOS |

| Molecular Weight | 424.36 g/mol |

| LogP | 6.3226 |

| Polar Surface Area | 16.4023 Ų |

| Hydrogen Bond Acceptors | 3 |

This structure suggests a high lipophilicity, which may influence its absorption and distribution in biological systems.

Anticancer Properties

Recent studies indicate that benzothiazepine derivatives exhibit significant anticancer activity. For instance, a study demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism involves the regulation of intracellular calcium levels, which is crucial for triggering apoptotic pathways .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of benzothiazepines, particularly in models of neurodegeneration. Compounds similar to 4-(4-bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine have been shown to modulate calcium homeostasis in neuronal cells. In vitro studies using SH-SY5Y neuroblastoma cells revealed that these compounds could significantly reduce calcium overload induced by depolarization, suggesting their potential as neuroprotective agents against conditions like stroke and Alzheimer's disease .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. A related study indicated that benzothiazepine derivatives exhibited enhanced antibacterial activity compared to their chlorine analogs. This increase in activity was attributed to the electron-donating effects of bromine substituents, which may enhance binding affinity to bacterial targets .

Study on Neuroprotection

In one notable study, researchers synthesized a series of benzothiazepines and tested their effects on neuronal cell viability under stress conditions mimicking neurodegenerative diseases. The results showed that several compounds significantly mitigated cell death caused by excessive calcium influx, demonstrating their potential utility in treating neurodegenerative disorders .

Anticancer Activity Assessment

A comparative analysis of various benzothiazepine derivatives revealed that those with specific substituents exhibited potent anticancer properties against melanoma and breast cancer cell lines. The study found that these compounds inhibited tumor growth in vivo and induced apoptosis via caspase activation pathways .

The biological activity of 4-(4-bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is believed to involve several mechanisms:

- Calcium Modulation : The compound interacts with calcium channels and buffers within cells, helping to regulate intracellular calcium levels.

- Apoptosis Induction : It activates apoptotic pathways by influencing mitochondrial function and promoting caspase activation.

- Antimicrobial Action : The bromine atom enhances the compound's ability to interact with microbial enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via multi-step reactions, typically involving condensation of substituted benzophenones with thioamides or amines under controlled conditions. Cyclization is achieved using catalysts like PTSA (p-toluenesulfonic acid) or Lewis acids. Optimization involves adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol, DMF), and reaction time (24–72 hours) to maximize yield (>60%) and purity (>95%) .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Bromophenylboronic acid, Pd(PPh₃)₄, Suzuki coupling | Aryl-aryl bond formation |

| 2 | 4-Methoxyphenylamine, NaBH₄, MeOH | Reduction of imine intermediate |

| 3 | Cyclization with PTSA, toluene, reflux | Ring closure to form benzothiazepine |

Q. Which analytical techniques are critical for structural characterization of this benzothiazepine derivative?

- Techniques :

- Single-crystal X-ray diffraction (SCXRD): Determines absolute configuration and dihedral angles between aromatic rings (e.g., phenyl vs. methoxyphenyl groups) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected: ~414.3 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the substitution pattern (bromophenyl/methoxyphenyl) influence the compound’s pharmacological activity?

- Mechanistic Insight :

- Bromophenyl : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration. Bromine’s electron-withdrawing effect may stabilize interactions with hydrophobic enzyme pockets (e.g., cytochrome P450) .

- Methoxyphenyl : The methoxy group (-OCH₃) acts as a hydrogen-bond acceptor, potentially enhancing binding to targets like serotonin receptors or tubulin (IC₅₀ values reported at 1–10 µM in similar benzothiazepines) .

- Data Comparison :

| Derivative | Target (IC₅₀) | logP |

|---|---|---|

| 4-Bromo-2-methoxy | Tubulin (2.3 µM) | 3.5 |

| 4-Chloro-2-methyl | Serotonin receptor (8.7 µM) | 2.9 |

Q. What computational strategies are employed to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties?

- Methods :

- Molecular docking (AutoDock Vina) : Predicts binding affinities (ΔG values) to CYP3A4 or P-glycoprotein, critical for metabolism and efflux .

- QSAR models : Relate substituent descriptors (e.g., Hammett σ) to bioavailability (%F) or clearance rates .

- Case Study : Docking of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-benzothiazepine into the COX-2 active site showed a binding energy of -9.2 kcal/mol, suggesting anti-inflammatory potential .

Q. How are contradictions in biological activity data resolved across studies?

- Approach :

- Dose-response validation : Re-testing under standardized conditions (e.g., 24–72 hr assays in MCF-7 or HeLa cells) to confirm IC₅₀ discrepancies .

- Meta-analysis : Cross-referencing with structurally analogous compounds (e.g., 4-phenyl-1,5-benzodiazepin-2-ones) to identify trends in substituent-activity relationships .

Methodological Challenges

Q. What strategies mitigate side reactions during cyclization to form the benzothiazepine core?

- Solutions :

- Use of anhydrous solvents (e.g., toluene) and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

- Addition of molecular sieves (3Å) to sequester water, improving cyclization efficiency by >20% .

Q. How is enantiomeric purity ensured in asymmetric synthesis of dihydro-1,5-benzothiazepines?

- Techniques :

- Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers (ee >98%).

- Circular dichroism (CD) spectroscopy to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.